N-cycloheptyl-3-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-cycloheptyl-3-(1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. . Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolone derivatives.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include triazolone derivatives, dihydrotriazole derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound has been shown to inhibit the STAT3 pathway, which is crucial for cancer cell proliferation and survival . The triazole ring plays a key role in binding to the target proteins, disrupting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with a wide range of applications in pharmaceuticals and agriculture.
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with low sensitivity.
Fluconazole: A triazole antifungal medication used to treat various fungal infections.
Uniqueness
Its ability to inhibit the STAT3 pathway, for example, highlights its potential as a novel anticancer agent .
Properties
IUPAC Name |
N-cycloheptyl-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(19-14-7-3-1-2-4-8-14)13-6-5-9-15(10-13)20-11-17-18-12-20/h5-6,9-12,14H,1-4,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOBRGWAHDWZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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